molecular formula C22H19NO3 B5807831 {4-[(diphenylacetyl)amino]phenyl}acetic acid

{4-[(diphenylacetyl)amino]phenyl}acetic acid

Cat. No. B5807831
M. Wt: 345.4 g/mol
InChI Key: HMQRNKFGWXTJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(diphenylacetyl)amino]phenyl}acetic acid, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation caused by various conditions, including arthritis and menstrual cramps. Diflunisal is a derivative of salicylic acid and was first synthesized in 1969. Since then, it has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

Diflunisal works by inhibiting the activity of cyclooxygenase (COX), which is an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. Diflunisal is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and physiological effects:
Diflunisal has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the formation of blood clots and to have a protective effect on the gastrointestinal tract.

Advantages and Limitations for Lab Experiments

Diflunisal has several advantages for use in lab experiments, including its well-established synthesis method, its known mechanism of action, and its ability to inhibit both COX-1 and COX-2 enzymes. However, there are also limitations to its use, including its potential for off-target effects and its non-specific inhibition of COX enzymes.

Future Directions

There are several future directions for the study of Diflunisal. One area of research is the development of more selective COX inhibitors that target only COX-2 enzymes, which are responsible for inflammation. Another area of research is the use of Diflunisal in combination with other drugs for the treatment of various conditions, including cancer. Additionally, there is ongoing research into the potential use of Diflunisal for the treatment of other neurodegenerative diseases, including Huntington's disease and amyotrophic lateral sclerosis (ALS).

Synthesis Methods

The synthesis of Diflunisal involves the reaction of 4-aminophenylacetic acid with diphenylacetyl chloride in the presence of a base. The resulting product is then purified through crystallization and recrystallization. The synthesis of Diflunisal has been optimized over the years to improve yield and purity.

Scientific Research Applications

Diflunisal has been extensively studied for its potential use in the treatment of various conditions, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, Diflunisal has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, Diflunisal has been shown to reduce the aggregation of alpha-synuclein, which is a key protein involved in the development of the disease. In cancer, Diflunisal has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

2-[4-[(2,2-diphenylacetyl)amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-20(25)15-16-11-13-19(14-12-16)23-22(26)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQRNKFGWXTJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.